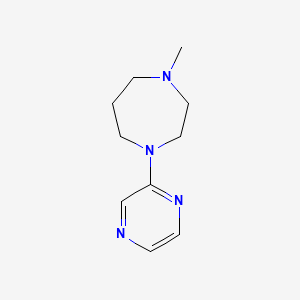![molecular formula C22H18FN5O2 B6527661 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide CAS No. 946234-66-8](/img/structure/B6527661.png)
2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide is a synthetic compound known for its unique structure and potential applications in various scientific fields. It features a pyrazolo[3,4-d]pyrimidin core with a cyclopropyl group and a fluorophenylacetamide moiety, making it a significant compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide typically involves:
Formation of the pyrazolo[3,4-d]pyrimidine core via condensation reactions.
Introduction of the cyclopropyl and phenyl groups using appropriate cyclopropanation and electrophilic aromatic substitution reactions.
Coupling of the fluorophenylacetamide moiety through nucleophilic substitution reactions.
Industrial Production Methods
On an industrial scale, the compound is synthesized through optimized reaction conditions to enhance yield and purity. This involves:
Catalyzed reactions to expedite the formation of the core structure.
Using advanced purification techniques like recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide undergoes:
Oxidation: : Under oxidative conditions, the phenyl and cyclopropyl groups may form oxides.
Reduction: : The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to corresponding alcohol.
Substitution: : The fluorophenylacetamide moiety can participate in nucleophilic aromatic substitutions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride in dry ether.
Substitution: : Nucleophiles like amines or thiols under basic or acidic catalysis.
Major Products
Oxidation: : Phenyl oxides or cyclopropyl oxides.
Reduction: : Alcohol derivatives of the core structure.
Substitution: : Various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules due to its reactive sites and stability.
Biology
Biologically, 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide is studied for its potential as a bioactive molecule, possibly interacting with enzymes or receptors involved in key biological processes.
Medicine
In medical research, it is investigated for its therapeutic potential. Its structural features suggest it may interact with targets involved in disease pathways, making it a candidate for drug discovery programs.
Industry
Industrially, it is used in developing specialized materials and as a precursor for other chemical syntheses in pharmaceutical manufacturing.
Mechanism of Action
The exact mechanism by which 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide exerts its effects is still under investigation. its molecular structure suggests that it may:
Bind to specific molecular targets such as enzymes or receptors.
Modulate biochemical pathways through these interactions, potentially altering cellular processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar compounds in structure and function include:
1-phenyl-3-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-one: : A compound with a similar pyrazolopyrimidin core but differing in substitution patterns.
4-oxo-2-phenyl-6-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-bromophenyl)acetamide: : Similar framework but with a bromophenyl instead of a fluorophenyl group, affecting its reactivity and biological activity.
Hopefully, this dives deep enough for you! What do you think?
Properties
IUPAC Name |
2-(6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c23-15-8-10-16(11-9-15)25-19(29)13-27-20(14-6-7-14)26-21-18(22(27)30)12-24-28(21)17-4-2-1-3-5-17/h1-5,8-12,14H,6-7,13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRWFERWAQMHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6527580.png)
![1,3-dimethyl-7-(2-methylphenyl)-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6527589.png)
![[(2-ethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6527593.png)
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6527596.png)
![N-[(furan-2-yl)methyl]-4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B6527603.png)
![6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B6527607.png)
![ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6527623.png)
![Ethyl 5-amino-3-(2-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6527638.png)
![2-(Imidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B6527639.png)

![6-cyclopropyl-5-[2-(morpholin-4-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6527651.png)
![2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6527659.png)
![2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B6527660.png)
![2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6527665.png)
